N-butyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide
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Overview
Description
N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2,4-dioxo-1-phenyl-1H-pyrido[2,3-d]pyrimidine, with butylamine under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: Although structurally different, they exhibit similar biological activities.
Uniqueness
N-BUTYL-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-butyl-2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C21H24N4O3/c1-4-5-11-22-17(26)13-24-20(27)18-14(2)12-15(3)23-19(18)25(21(24)28)16-9-7-6-8-10-16/h6-10,12H,4-5,11,13H2,1-3H3,(H,22,26) |
InChI Key |
WUGHAQBBPYUOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C2=C(N=C(C=C2C)C)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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